
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and 5-iodothiophene.
Reaction Conditions: The reaction is carried out in an anhydrous environment using a suitable solvent such as methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boron reagents in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its naphthoquinone core, which is known for its biological activities.
Biological Studies: The compound can be used to study enzyme inhibition, particularly in pathways involving redox reactions.
Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione involves its interaction with biological molecules:
Molecular Targets: The compound can target enzymes involved in redox reactions, such as oxidoreductases.
Pathways Involved: It can modulate oxidative stress pathways, influencing cellular redox states and potentially leading to therapeutic effects in diseases related to oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Known for its biological activities, including anti-inflammatory and anticancer properties.
2-Chloro-3,5-dinitropyridine: Another chlorinated naphthoquinone derivative with distinct chemical properties.
Uniqueness
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
112616-34-9 |
|---|---|
Formule moléculaire |
C14H6ClIO2S |
Poids moléculaire |
400.62 g/mol |
Nom IUPAC |
2-chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H6ClIO2S/c15-12-11(9-5-6-10(16)19-9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
Clé InChI |
YEEFPIZYVBUFBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)C3=CC=C(S3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


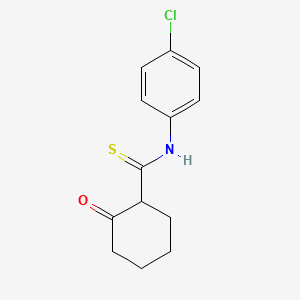
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
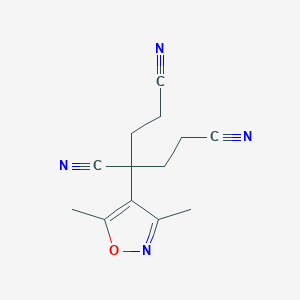
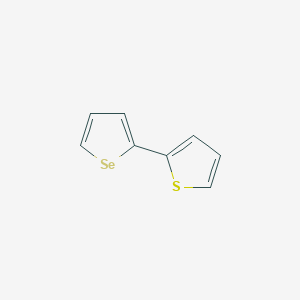
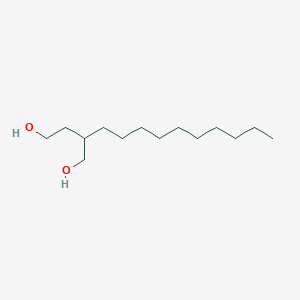
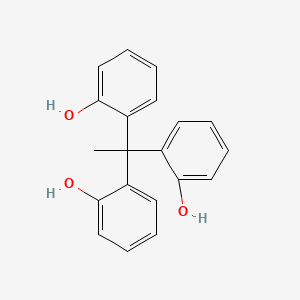
diphenylsilane](/img/structure/B14296348.png)

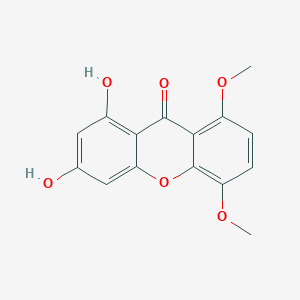
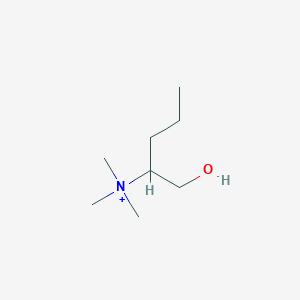
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

